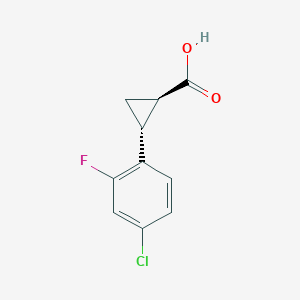

trans-2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC15868905

Molecular Formula: C10H8ClFO2

Molecular Weight: 214.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8ClFO2 |

|---|---|

| Molecular Weight | 214.62 g/mol |

| IUPAC Name | (1R,2R)-2-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H8ClFO2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)/t7-,8+/m0/s1 |

| Standard InChI Key | ZXURYKUVEGERFH-JGVFFNPUSA-N |

| Isomeric SMILES | C1[C@H]([C@@H]1C(=O)O)C2=C(C=C(C=C2)Cl)F |

| Canonical SMILES | C1C(C1C(=O)O)C2=C(C=C(C=C2)Cl)F |

Introduction

Structural and Stereochemical Features

The compound’s structure consists of a strained cyclopropane ring fused to a carboxylic acid group and a 4-chloro-2-fluorophenyl substituent. Key structural attributes include:

-

Stereochemistry: The trans configuration ((1R,2R)-stereoisomer) imposes distinct spatial constraints, influencing molecular interactions and reactivity.

-

Electronic Effects: The electron-withdrawing chlorine (para) and fluorine (ortho) substituents on the phenyl ring modulate electron density, affecting both chemical stability and biological target engagement.

-

SMILES Notation: The isomeric SMILES string

C1[C@H]([C@@H]1C(=O)O)C2=C(C=C(C=C2)Cl)Fexplicitly defines the stereochemistry and substituent positions.

Table 1: Comparative Structural Analysis of Halogenated Cyclopropane Carboxylic Acids

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| trans-2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid | 4-Cl, 2-F | 214.62 | Ortho-fluorine, para-chlorine |

| trans-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid | 4-F | 180.18 | Single para-fluorine substituent |

| 2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid | 4-Cl | 196.63 | Single para-chlorine substituent |

Data derived from PubChem and vendor specifications .

Synthesis and Preparation

While detailed synthetic protocols for this specific compound remain proprietary, general methodologies for analogous cyclopropane derivatives provide insight into plausible routes:

Cyclopropanation Strategies

-

[2+1] Cycloaddition: Reaction of 4-chloro-2-fluorostyrene with diazo compounds (e.g., diazomethane) in the presence of transition metal catalysts (e.g., rhodium(II) acetate) generates the cyclopropane ring.

-

Stereochemical Control: The trans configuration arises from suprafacial addition mechanisms, where the diazo compound approaches the styrene derivative from opposite faces of the π-system .

Post-Functionalization

-

Oxidation: Intermediate cyclopropane esters (e.g., methyl esters) undergo hydrolysis under acidic or basic conditions to yield the carboxylic acid .

-

Purification: Recrystallization from ethanol/water mixtures or chromatography on silica gel ensures enantiomeric purity, critical for pharmacological applications .

Reaction Conditions:

-

Temperature: 80–120°C

-

Catalysts: Rhodium(II) acetate (0.5–1 mol%)

Applications in Drug Discovery

The compound’s unique features make it a valuable scaffold for:

-

Conformational Restriction: The rigid cyclopropane ring locks the carboxylic acid and aryl groups into fixed orientations, optimizing target binding .

-

Prodrug Development: Esterification of the carboxylic acid enhances bioavailability, as demonstrated in preclinical models .

Future Research Directions

-

Stereoselective Synthesis: Developing catalytic asymmetric methods to improve enantiomeric excess.

-

In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in rodent models.

-

Structure-Activity Relationships (SAR): Systematic modification of halogen positions to optimize potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume